molecular formula C13H19N3O3 B11851226 tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B11851226
M. Wt: 265.31 g/mol
InChI Key: PXCYXESNPJQSIB-UHFFFAOYSA-N
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Description

tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring a pyridine ring fused to a pyrimidine ring. The structure includes a methoxy group at position 2 and a tert-butoxycarbonyl (BOC) protecting group at position 7, which enhances stability during synthesis. This compound belongs to the pyridopyrimidine class, known for its role as a privileged scaffold in drug discovery due to its ability to interact with diverse biological targets, particularly kinases and cancer-related receptors . The dihydro (5,6-dihydro) moiety reduces ring strain and modulates electronic properties, influencing both reactivity and bioactivity.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl 2-methoxy-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-6-5-9-7-14-11(18-4)15-10(9)8-16/h7H,5-6,8H2,1-4H3

InChI Key

PXCYXESNPJQSIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)OC

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is not well-documented. compounds in this family often interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight Key Features Reference
tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (Target Compound) 2-OCH₃, 7-BOC 281.31 (calculated) Methoxy enhances electron density; BOC improves synthetic stability.
tert-Butyl 4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 4-OH, 7-BOC 251.28 Hydroxyl group increases polarity; requires storage at 2–8°C for stability.
tert-Butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate 2-Cl, 8-O, 7-BOC 283.71 Chlorine enhances lipophilicity; oxo group introduces hydrogen-bonding potential.
tert-Butyl 2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate 2-SCH₃, 7-BOC 297.39 Methylthio increases lipophilicity and potential for hydrophobic interactions.
tert-Butyl 4-chloro-6-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 4-Cl, 6-CH₃, 7-BOC 285.77 Methyl and chloro groups enhance steric bulk and metabolic resistance.

Physicochemical Properties

  • Solubility : Methoxy and hydroxy groups increase aqueous solubility compared to chloro or methylthio derivatives.
  • Stability : BOC-protected compounds (e.g., ) require low-temperature storage, while chloro derivatives () are more shelf-stable .

Biological Activity

tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS No. 1395493-06-7) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SARs).

  • Molecular Formula : C₁₃H₁₉N₃O₃
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 1395493-06-7

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is a key enzyme involved in the inflammatory process.

A comparative study found that compounds similar to tert-butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine exhibited significant inhibition of COX-2 with IC₅₀ values comparable to the standard drug celecoxib (IC₅₀ = 0.04 ± 0.01 μmol) . This suggests a promising therapeutic potential for managing inflammatory conditions.

Antimicrobial Activity

The compound's efficacy against various microbial strains has also been investigated. A study focusing on the antimicrobial properties of pyrimidine derivatives indicated that certain structural modifications can enhance activity against both Gram-positive and Gram-negative bacteria . While specific data on tert-butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine's antimicrobial activity is limited, its structural relatives show promise in this area.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives often correlates with their structural features. Key aspects influencing their activity include:

  • Substituents on the pyrimidine ring : The presence of electron-withdrawing or electron-donating groups can significantly affect potency.
  • Stereochemistry : The spatial arrangement of substituents can influence binding affinity to biological targets.

Table 1 summarizes some notable findings regarding SAR in related compounds:

Compound NameCOX-2 Inhibition IC₅₀ (μmol)Antimicrobial ActivityNotes
Celecoxib0.04 ± 0.01YesStandard reference
Compound A0.04 ± 0.09ModerateSimilar structure
Compound BTBDYesEnhanced activity with specific substituents

Case Studies

  • In Vivo Models : In a carrageenan-induced paw edema model in rats, compounds structurally similar to tert-butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine demonstrated significant reduction in inflammation . This model is widely used for assessing anti-inflammatory drugs.
  • Cell Line Studies : Research involving RAW264.7 macrophage cells showed that certain derivatives effectively downregulated pro-inflammatory cytokines and enzymes such as iNOS and COX-2 through RT-PCR and Western blotting analysis .

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